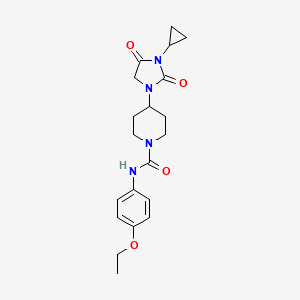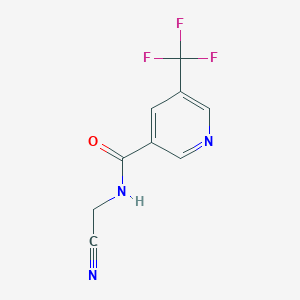
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as CTPI, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Water Mediated Synthesis and NLO Properties
A study by Jayarajan et al. (2019) demonstrated the synthesis of amino-cyano-oxo-N-pyridinyl compounds through a three-component reaction, including compounds structurally similar to N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds were characterized and investigated for their nonlinear optical (NLO) properties and potential anticancer activity, showcasing the versatility of these molecules in materials science and biochemistry (Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy et al. (2006) explored the use of carboxamide-pyridine N-oxide heterosynthon for crystal engineering, emphasizing the assembly of isonicotinamide N-oxide in triple helix architecture. This study underscores the relevance of pyridine derivatives in the design and synthesis of pharmaceutical cocrystals, highlighting their potential in improving drug formulation (Reddy et al., 2006).
Biological Activity of Pyridine Derivatives
Research by Liu et al. (1996) on the synthesis and biological activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, related to this compound, showed these compounds as potent inhibitors of CDP reductase activity and demonstrated their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia. This indicates the potential of pyridine derivatives in developing therapeutic agents (Liu et al., 1996).
Trifluoromethylation and Perfluoroalkylation
A study by Huang et al. (2018) on the trifluoromethylation and perfluoroalkylation of uracils and cytosines, including pyridinones, presents a metal-free and visible-light-induced pathway for the modification of these compounds. This research highlights the application of pyridine derivatives in the modification of nucleobases, offering insights into their use in medicinal chemistry and pharmaceutical development (Huang et al., 2018).
Synthesis of Pyrimidine N-oxides
Mlakar et al. (1998) described a method for synthesizing pyrimidine N-oxides from carboxamide oximes, showcasing the chemical versatility and potential applications of pyridine derivatives in synthesizing other heterocyclic compounds. This work contributes to the broader field of heterocyclic chemistry and its applications in drug development and synthesis of complex molecules (Mlakar et al., 1998).
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISJOJBJUHRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2840156.png)
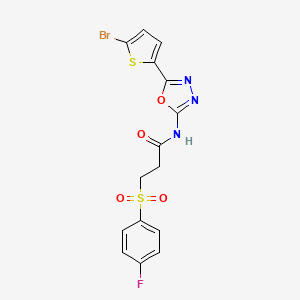

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)
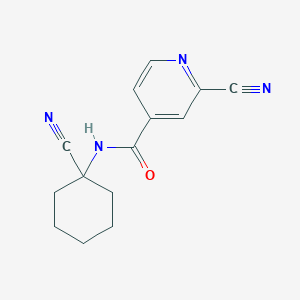
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)
![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)
![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)
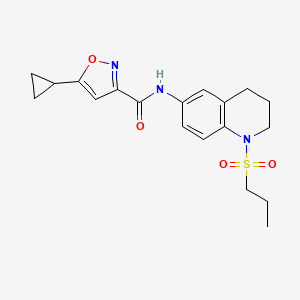
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
